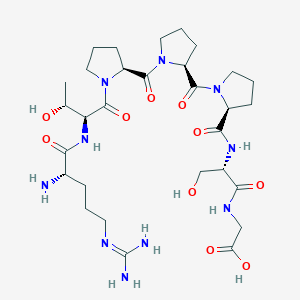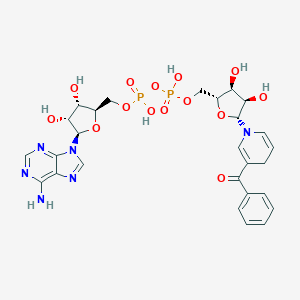
2,6-Dichloro-3-nitropyridin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the detailed examination of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, involves various spectroscopic techniques including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). These analyses confirm the structure and help in understanding the electronic and spatial configuration, crucial for determining reactivity and interaction with other molecules (Valentin Wydra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dichloro-3-nitropyridin-4-amine and its derivatives include various types of nucleophilic substitutions and amination reactions. For instance, selective vicarious nucleophilic amination of 3-nitropyridines, which includes compounds with similar structures, provides a method for the preparation of substituted amino nitropyridines with moderate to good yields. These reactions showcase the compound's ability to undergo transformations that are useful in synthetic chemistry (J. Bakke et al., 2001).
Applications De Recherche Scientifique
Application Summary
“2,6-Dichloro-3-nitropyridin-4-amine” is used in the synthesis of a potential irreversible inhibitor, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This compound was designed to address the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
Methods of Application
The synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure. This includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . The primary arylamine was reacted with commercially available 2,6-dichloro-3-nitropyridine in the presence of N, N-diisopropylethylamine (DIEA) to furnish the title compound .
Results or Outcomes
Although the synthesized inhibitor did not show the expected inhibitory potency on the intended target kinase, MPS1, it was found to have significant activity on the kinase p70S6Kβ .
Organic Synthesis Intermediate
Application Summary
“2,6-Dichloro-3-nitropyridin-4-amine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Methods of Application
One example of its use in organic synthesis is the ammonolysis of 2,6-dichloro-3-nitropyridine to obtain 2-Amino-6-chloro-3-nitropyridine . This reaction is carried out using a solution of aqueous ammonia in methanol at 35°–40° C .
Results or Outcomes
The product, 2-Amino-6-chloro-3-nitropyridine, can then be used as a building block in the synthesis of other organic compounds .
Agrochemicals and Dyestuffs
Application Summary
“2,6-Dichloro-3-nitropyridin-4-amine” can also be used in the production of agrochemicals and dyestuffs . These industries often require complex organic molecules, and “2,6-Dichloro-3-nitropyridin-4-amine” can serve as a useful starting point for their synthesis.
Methods of Application
Intermediate in Organic Synthesis
Application Summary
“2,6-Dichloro-3-nitropyridin-4-amine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Results or Outcomes
Pharmaceuticals Intermediate
Application Summary
“2,6-Dichloro-3-nitropyridin-4-amine” can also be used as an intermediate in the production of pharmaceuticals . These industries often require complex organic molecules, and “2,6-Dichloro-3-nitropyridin-4-amine” can serve as a useful starting point for their synthesis.
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
2,6-dichloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300391 | |
| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitropyridin-4-amine | |
CAS RN |
2897-43-0 | |
| Record name | 2897-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)







